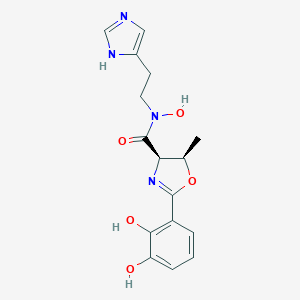

![molecular formula C24H22N4O9 B221920 4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one CAS No. 189508-32-5](/img/structure/B221920.png)

4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

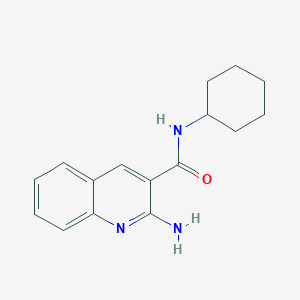

4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one, also known as platensimycin, is a natural antibiotic compound that was discovered in 2006. It was isolated from the fermentation broth of Streptomyces platensis and has shown promising results against various bacterial strains, including drug-resistant strains.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

Synthesis Mechanisms : The compound 4-(3'α15'β-dihydroxy-5β-estran-17'β-yl)furan-2-methyl alcohol, similar in structure to the furan compound , has been synthesized through a specific reaction involving ethylene acetal of 4-bromo-2-furancarboxyaldehyde, followed by hydrolysis and reduction processes (Deutsch et al., 2006).

Pharmacological Properties : Despite its structural resemblance to cardiac steroids, this furan derivative does not bind to cardiac steroid receptors and does not affect heart muscle contraction. However, it inhibits digoxin-induced contractions and arrhythmias, suggesting a unique mechanism of action (Deutsch et al., 2006).

Catalytic Applications

- Catalytic Reactions : Research on Diels–Alder reactions involving alkyl 2H-azirine-3-carboxylates and furans has revealed the synthesis of aziridines and dihydrofuranols, demonstrating the potential catalytic applications of furan derivatives (Alves et al., 2001).

Material Science

Polymer Synthesis : The synthesis of 3-methylthio-substituted furans and related derivatives indicates the potential of furan compounds in creating novel materials. This involves domino processes like double bond reduction and Paal-Knorr furan synthesis (Yin et al., 2008).

Structural Studies in Chemistry : The study of triaryl-21,23-dioxacorrole and its isomer with a protruding furan ring showcases the structural diversity and complexity achievable with furan derivatives, contributing to the field of organic chemistry (Pawlicki et al., 2002).

Renewable Energy and Green Chemistry

- Biobased Chemical Production : Investigations into the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans demonstrate the role of furan compounds in producing renewable chemical precursors, such as terephthalic acid (Pacheco et al., 2015).

Biomedical Research

- Cytotoxicity Studies : Research on C15 polyketide spiroketals derived from furan compounds has explored their cytotoxicity towards cancer cell lines, indicating the potential biomedical applications of furan derivatives (Meilert et al., 2004).

Eigenschaften

CAS-Nummer |

189508-32-5 |

|---|---|

Produktname |

4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one |

Molekularformel |

C24H22N4O9 |

Molekulargewicht |

548.9 g/mol |

IUPAC-Name |

4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-33(36)34(37)29-26-23-20-17-16-18-21-24-27-32-30-31(2)39-35(32)38/h19,22,30-31,33-34,36-37H,3-18,20-21,23-29H2,1-2H3/b22-19-/t31?,33-,34-/m1/s1 |

InChI-Schlüssel |

UYPWFMBFXBCPAC-VYTNDSDZSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CCCCCCCCCCC1=CC(OC1=O)C)O)O |

SMILES |

CCCCCCCCCCCCCCC=CCCC(C(CCCCCCCCCCC1=CC(OC1=O)C)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCC=CCCC(C(CCCCCCCCCCC1=CC(OC1=O)C)O)O |

Synonyme |

cohibin D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)

![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)

![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)

![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)

![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)

![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)

![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)